N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring, a benzyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction involving 3-methoxyaniline and acyl chlorides.
Thioether Formation: The thioether linkage can be formed by reacting the intermediate with thiol-containing compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, acyl chlorides, and thiol-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmaceutical Research:
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulating Receptor Activity: It can interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamide: This compound shares a similar structure but features a pyrazolo[4,3-c][1,2]benzothiazine ring system.
N-benzyl-2-cyanoacetamide: This compound has a simpler structure with a cyano group instead of the pyrimidine ring.
Uniqueness
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its complex structure, which includes a pyrimidine ring, a benzyl group, and a methoxyphenyl group. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-30-18-9-5-8-16(10-18)24-21(29)14-31-22-25-17(12-20(28)26-22)11-19(27)23-13-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,23,27)(H,24,29)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYWHRHDIUHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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